molecular formula C9H10NNaO6S B13144593 Sodium H-Tyr(SO3H)-OH

Sodium H-Tyr(SO3H)-OH

Cat. No.: B13144593
M. Wt: 283.24 g/mol
InChI Key: BSGUVYQJXDWSSQ-QRPNPIFTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium H-Tyr(SO3H)-OH typically involves the sulfonation of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then sulfonated using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. After sulfonation, the protecting groups are removed, and the product is neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.

Chemical Reactions Analysis

Types of Reactions

Sodium H-Tyr(SO3H)-OH undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfonates and related derivatives.

    Substitution: Alkylated or acylated tyrosine derivatives.

Scientific Research Applications

Sodium H-Tyr(SO3H)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of enzyme kinetics and protein interactions due to its structural similarity to tyrosine.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in various diseases.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of Sodium H-Tyr(SO3H)-OH is primarily related to its ability to mimic the natural amino acid tyrosine. It can interact with enzymes and proteins that normally bind to tyrosine, thereby influencing biochemical pathways. The sulfonic acid group enhances its solubility and reactivity, making it a valuable tool in biochemical assays and research.

Comparison with Similar Compounds

Similar Compounds

    Sodium H-Tyr-OH: Lacks the sulfonic acid group, resulting in different solubility and reactivity.

    Sodium H-Phe(SO3H)-OH: Similar structure but with phenylalanine instead of tyrosine, leading to different biological interactions.

    Sodium H-Trp(SO3H)-OH: Contains tryptophan instead of tyrosine, affecting its chemical and biological properties.

Uniqueness

Sodium H-Tyr(SO3H)-OH is unique due to the presence of both the phenolic hydroxyl group and the sulfonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.

Biological Activity

Sodium H-Tyr(SO3H)-OH, a sulfonated derivative of L-tyrosine, has garnered attention for its unique biological properties and potential applications in various fields, including biochemistry, pharmacology, and medicine. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Synthesis : The synthesis of this compound typically involves the sulfonation of L-tyrosine. This process includes:

  • Protection : The amino and carboxyl groups of L-tyrosine are protected to prevent side reactions.
  • Sulfonation : The phenolic hydroxyl group is sulfonated using reagents like sulfur trioxide or chlorosulfonic acid.
  • Deprotection and Neutralization : After sulfonation, protecting groups are removed, and the product is neutralized with sodium hydroxide to yield this compound.

Chemical Structure : The compound has the formula C₉H₁₀NNaO₆S, characterized by a sulfonic acid group that enhances its solubility and reactivity compared to its parent compound, L-tyrosine .

The biological activity of this compound is primarily attributed to its structural similarity to tyrosine. It can interact with various enzymes and proteins that typically bind to tyrosine, influencing biochemical pathways. The sulfonic acid group plays a critical role in enhancing solubility in aqueous environments, facilitating its interaction with biological systems.

1. Enzyme Interactions

This compound has been shown to affect enzyme kinetics and protein interactions due to its ability to mimic tyrosine. Its presence can modulate the activity of enzymes involved in neurotransmitter synthesis and metabolism.

2. Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities:

  • Antioxidant Activity : The compound may scavenge free radicals, providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies suggest it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

3. Case Studies

Several studies have explored the effects of this compound in different biological contexts:

StudyFindings
Cell Proliferation Assay Demonstrated that sulfated tyrosine derivatives stimulate cell proliferation at low concentrations (below 100 nM), suggesting potential applications in regenerative medicine .
Neuroprotective Effects In animal models, this compound showed promise in protecting neurons from damage induced by neurotoxins .
Cardiovascular Studies Investigated for potential benefits in cardiovascular health by modulating blood pressure and heart rate through interactions with adrenergic receptors .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique sulfonic acid group, which enhances both solubility and reactivity:

CompoundKey CharacteristicsBiological Activity
Sodium H-Tyr-OHLacks sulfonic acid; lower solubilityLimited enzyme interaction
Sodium H-Phe(SO3H)-OHSimilar structure; derived from phenylalanineDifferent biological interactions
Sodium H-Trp(SO3H)-OHDerived from tryptophan; affects serotonin pathwaysUnique neuropharmacological effects

Properties

Molecular Formula

C9H10NNaO6S

Molecular Weight

283.24 g/mol

IUPAC Name

sodium;(2S)-2-amino-3-(4-sulfooxyphenyl)propanoate

InChI

InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1

InChI Key

BSGUVYQJXDWSSQ-QRPNPIFTSA-M

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)OS(=O)(=O)O.[Na+]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)OS(=O)(=O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.